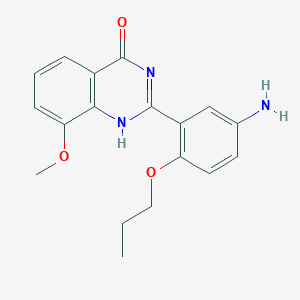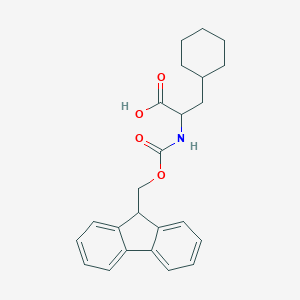
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorenyl compounds often involves multi-step reactions, including condensation, Diels-Alder reactions, and reduction processes. For instance, derivatives of cyclohexene have been synthesized through a succession of reactions including Kondakof condensation and Diels-Alder reactions, followed by reduction, showcasing a method that could be adapted for the synthesis of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Graille et al., 1980).
Molecular Structure Analysis
The fluorenyl group, a key component of this compound, exhibits a flat structure, whereas its cyclohexyl counterpart introduces a non-planar element to the molecular architecture. The structural analysis of fluorenyl derivatives reveals that the electronic properties of the compound can be influenced by substituents, suggesting a complex interplay of structural elements in the target molecule (Minabe et al., 2001).
Chemical Reactions and Properties
Fluorenyl compounds, including those similar to the compound , participate in a variety of chemical reactions, such as cycloisomerization, which allows for the transformation of ethynylbiaryls to fluorenes. This type of reaction demonstrates the reactive flexibility of the fluorenyl moiety and hints at the potential chemical behaviors of 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Guo et al., 2022).
Physical Properties Analysis
The physical properties of compounds closely related to the target molecule, such as solubility, melting points, and crystallinity, can be inferred from studies on similar substances. For instance, the inclusion compounds of fluorenyl derivatives with various solvents provide insights into the potential physical properties, such as solubility and crystalline structure, that could be expected from 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (Harbour et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of the compound can be deduced from studies on structurally related compounds. For example, the protective role of the fluorenyl group in synthesizing peptide fragments highlights the chemical stability and reactivity of the fluorenyl moiety under various conditions, which could apply to the target compound (Gioeli & Chattopadhyaya, 1982).
科学的研究の応用
Cyclohexene Oxidation
- Controllable Oxidation Reactions : Research on the controllable and selective catalytic oxidation of cyclohexene showcases the importance of chemical processes that lead to various oxidation states and functional groups. This foundational knowledge aids in understanding the chemical reactivity and application potential of complex compounds like "3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid" in creating valuable intermediates for further chemical synthesis (Cao et al., 2018).
Amino Acid Derivatives in Drug Synthesis
- Levulinic Acid in Drug Synthesis : Levulinic acid, like the compound , serves as a versatile building block in drug synthesis. Its utilization in cancer treatment and medical materials underscores the potential of chemical derivatives in advancing pharmaceuticals and therapeutic interventions. This parallels the significance of specific amino acid derivatives in synthesizing drugs or modifying pharmaceutical properties (Zhang et al., 2021).
Protective Effects in Neurological Diseases
- Caffeic Acid and Alzheimer's : The investigation into the protective effects of caffeic acid against Alzheimer's disease suggests the broader therapeutic potential of phenylpropanoic acid derivatives. Understanding the antioxidative and anti-inflammatory mechanisms of such compounds offers insights into designing molecules with specific therapeutic targets, akin to the protective and synthetic roles of "3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid" in peptide synthesis and potential therapeutic applications (Habtemariam, 2017).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



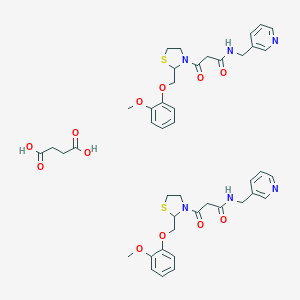
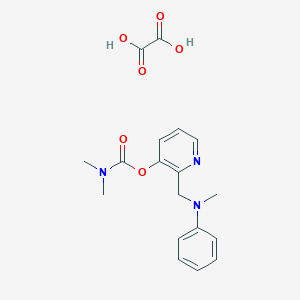
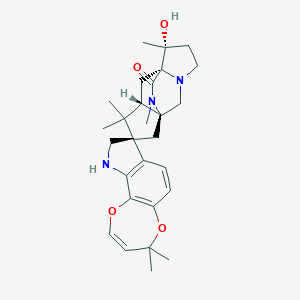
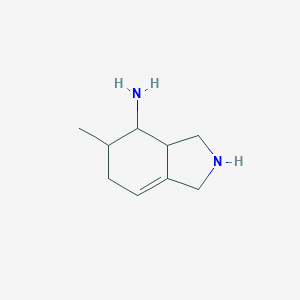


![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
